N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride is a synthetic sulfonamide-piperazine derivative characterized by a benzamide core substituted with 2,4-difluoro groups, a sulfonylethyl chain, and a 4-benzylpiperazine moiety. The fluorine atoms enhance metabolic stability and binding affinity, while the benzylpiperazine and sulfonyl groups contribute to solubility and target interaction .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2,4-difluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S.ClH/c21-17-6-7-18(19(22)14-17)20(26)23-8-13-29(27,28)25-11-9-24(10-12-25)15-16-4-2-1-3-5-16;/h1-7,14H,8-13,15H2,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWNBKBSHDQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known as piperazines, which are often investigated for their pharmacological properties, particularly in the context of neuropharmacology and cancer therapy.
- Molecular Formula : C21H28ClN3O3S
- Molecular Weight : 437.98 g/mol
- IUPAC Name : N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2,4-difluorobenzamide; hydrochloride
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Receptor Interactions : Similar compounds have been shown to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may contribute to their effects on mood and cognition.
- Enzyme Modulation : The sulfonamide group may influence enzyme activity, potentially affecting metabolic pathways involved in cell signaling and proliferation.
- Signal Transduction Pathways : Compounds in this class are known to modulate key signal transduction pathways, which can impact cellular responses such as growth and apoptosis.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary of findings from various research articles and databases.
Case Studies
- Neuropharmacological Effects : In a study examining the effects of piperazine derivatives on serotonin receptors, it was found that similar compounds exhibited significant binding affinity, suggesting that this compound may also possess similar properties.
- Anticancer Research : Another study focused on the anticancer properties of sulfonamide derivatives demonstrated that compounds with similar structures inhibited cell proliferation in various cancer types, indicating potential therapeutic applications for this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Halogen Substitution Patterns
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride Structural Difference: Replaces 2,4-difluoro groups with 2-chloro-6-fluoro substituents.
- N-[2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl]-4-nitrobenzamide
- Structural Difference : Features a 4-fluorophenyl-piperazine and nitrobenzamide group.
- Impact : The nitro group increases electrophilicity, enhancing reactivity in redox environments but reducing metabolic stability relative to the difluorobenzamide derivative .
Fluorinated Derivatives
- 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
- Structural Difference : Incorporates a pyridinyl group and methoxyphenyl-piperazine.
- Impact : The methoxy group improves lipophilicity, favoring blood-brain barrier penetration, but the absence of a sulfonyl linker reduces solubility .
Modifications to the Piperazine Moiety
Benzyl vs. Non-Aromatic Substitutents
- N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide Structural Difference: Replaces benzyl with 4-methoxyphenyl on piperazine.
- N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride Structural Difference: Uses an ethyl-piperazine and phenoxyacetamide core.
Sulfonyl Group Positioning
- N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide Structural Difference: Sulfonyl group is part of a benzenesulfonyl-propanoylpiperazine system. Impact: The propanoyl group introduces conformational flexibility, which may enhance adaptability to enzyme active sites but reduce binding specificity .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Unique Advantages of the Target Compound
- Dual Fluorine Substitution: The 2,4-difluoro configuration balances electron-withdrawing effects and steric demands, optimizing receptor engagement and metabolic stability compared to mono-halogenated analogs .
- Benzylpiperazine-Sulfonyl Synergy : The benzyl group enhances π-π stacking with aromatic residues in target proteins, while the sulfonyl linker improves solubility and pharmacokinetics .
- Versatility : Structural modularity allows for derivatization at the benzamide or piperazine positions, enabling tailored optimization for specific therapeutic applications .
Q & A
Q. What are the key steps in synthesizing N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride?
The synthesis involves multi-step organic reactions:
- Step 1 : Sulfonation of the piperazine ring using a sulfonyl chloride derivative under anhydrous conditions to form the sulfonamide linkage.
- Step 2 : Coupling the sulfonated piperazine with a 2,4-difluorobenzoyl chloride via nucleophilic acyl substitution.
- Step 3 : Hydrochloride salt formation via acid treatment for improved stability .
Critical Parameters : - Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Temperature control (<0°C during sulfonation to avoid side reactions).
- Purification via column chromatography (e.g., 10% methanol/ammonium hydroxide) to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR identifies aromatic protons (δ 6.8–7.8 ppm for difluorobenzamide) and sulfonamide/piperazine signals (δ 2.5–3.5 ppm). Split patterns confirm substitution positions .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns, e.g., loss of HCl (Δ ~36 Da) .
- HPLC :
- Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and monitors degradation products .
Q. What physicochemical properties are critical for its biological evaluation?
| Property | Methodology | Research Relevance |
|---|---|---|
| Solubility | Shake-flask method in PBS/DMSO | Determines bioavailability and dosing. |
| LogP | Octanol-water partitioning | Predicts membrane permeability. |
| pKa | Potentiometric titration | Affects ionization state in physiological pH. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicates thermal stability for formulation. |
Data from structurally analogous sulfonamide-benzamide compounds suggest moderate hydrophilicity (LogP ~2.5) and solubility >5 mg/mL in DMSO .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Catalyst Screening : Use triethylamine or DMAP to enhance sulfonylation efficiency .
- Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Example : A 15% yield increase was achieved by substituting traditional heating with microwave irradiation in piperazine sulfonation .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Variable Temperature (VT) NMR : Detects dynamic processes (e.g., rotamers) causing signal splitting.
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to confirm connectivity .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Case Study : Aromatic proton splitting in 2,4-difluorobenzamide was resolved via HSQC, confirming para-substitution .
Q. What strategies improve stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Structurally related compounds show instability at pH >8 due to sulfonamide hydrolysis .
- Lyophilization : Formulate as a lyophilized powder to enhance shelf-life (tested stability: >12 months at -20°C) .
- Protective Group Chemistry : Acetylate labile amines to prevent oxidation .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Key Modifications :
- Piperazine Substitution : Replace benzyl with 4-fluorophenyl to test receptor selectivity .
- Sulfonyl Group : Introduce methyl groups to assess steric effects on target binding .
- Biological Assays :
- Enzyme Inhibition : Measure IC50 against kinases or GPCRs (e.g., dopamine receptors) .
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-tagged) to track intracellular localization .
Q. What computational tools predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Models interactions with receptors (e.g., serotonin 5-HT2A) using crystal structures (PDB ID: 6WGT) .
- Molecular Dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns to identify critical hydrogen bonds .
Example : A benzamide analog showed improved affinity (ΔG = -9.2 kcal/mol) via π-π stacking with Tyr370 .
Q. How to address discrepancies in biological activity across in vitro vs. in vivo models?
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma .
- Pharmacokinetic Studies : Measure Cmax, T1/2, and AUC in rodent models to correlate exposure with efficacy .
- Species-Specific Target Expression : Validate target protein homology (e.g., ≥85% for rodent vs. human receptors) .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous synthesis reduces batch variability and improves yield (tested scale: 10g to 1kg) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
